9-Acetylaminofluorene

Beschreibung

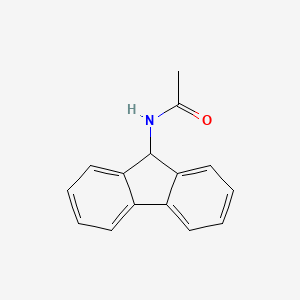

9-Acetylaminofluorene (chemical structure: fluorene with an acetylamino group at the 9-position) is a polycyclic aromatic hydrocarbon derivative. However, the provided evidence primarily focuses on its positional isomer, 2-acetylaminofluorene (2-AAF), a well-studied carcinogen . Limited direct data on this compound exist in the referenced sources, suggesting it may be less biologically significant or less studied compared to its 2-substituted counterpart.

Eigenschaften

CAS-Nummer |

5424-77-1 |

|---|---|

Molekularformel |

C15H13NO |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

N-(9H-fluoren-9-yl)acetamide |

InChI |

InChI=1S/C15H13NO/c1-10(17)16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3,(H,16,17) |

InChI-Schlüssel |

VQFOESRCDRTBKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-Acetylaminofluoren beinhaltet typischerweise die Acetylierung von 9-Aminofluoren. Eine gängige Methode umfasst die Reaktion von 9-Aminofluoren mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um 9-Acetylaminofluoren zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von 9-Acetylaminofluoren folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Reaktionsgemisch wird oft einer Reinigungsschritten wie Umkristallisation unterzogen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 9-Acetylaminofluoren durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Verbindung kann oxidiert werden, um Hydroxyderivate zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Reduktion von 9-Acetylaminofluoren kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Hydroxyacetylaminofluoren, Aminoderivate und verschiedene substituierte Fluorenverbindungen .

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

9-Acetylaminofluorene is primarily recognized for its role as an experimental carcinogen. It has been extensively used to study the mechanisms of carcinogenesis due to its ability to induce tumors in various animal models without being applied directly to the tumor site. This characteristic has made it a valuable tool for understanding cancer development and progression.

Genotoxicity Assessment

The genotoxic effects of this compound have been evaluated using various in vitro assays, including skin comet assays and micronucleus assays. These studies aim to assess the compound's potential to cause DNA damage through its metabolites, such as N-hydroxy-2-acetylaminofluorene .

In Vitro Studies

Recent research utilized reconstructed human skin tissues to analyze the genotoxic effects of this compound and its metabolites. The findings indicated that while this compound did not significantly increase DNA damage in some assays, it demonstrated notable effects in others when metabolic activation was present .

Toxicological Evaluations

This compound has been employed in toxicological studies to evaluate its hepatotoxic effects. Animal studies have shown that exposure can lead to liver damage, making it a useful model for studying liver toxicity and the protective effects of potential antidotes.

Hepatoprotective Studies

In one study, researchers investigated the hepatoprotective potential of Lawsonia inermis L. against this compound-induced hepatic damage in male Wistar rats. The results indicated that certain extracts could mitigate liver damage caused by this compound, highlighting its use in evaluating protective agents against chemical-induced toxicity .

Development of Mutagenesis Models

The compound has also been instrumental in developing mutagenesis models for studying genetic mutations induced by chemical exposure. Researchers have created site-specific modifications of DNA sequences using this compound derivatives, allowing for detailed studies on mutagenesis mechanisms .

Summary Table of Applications

Wirkmechanismus

The carcinogenicity of 9-Acetylaminofluorene is primarily due to its metabolic activation. It is metabolized in the liver to form N-hydroxy-9-acetylaminofluorene, which can further undergo sulfation or acetylation to form highly reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Acetylaminofluorene (2-AAF)

- Structure: Acetylamino group at the 2-position of fluorene.

- Key Properties: Carcinogenicity: Proven carcinogen in rodents, leading to its regulatory ban in many countries . Metabolism: Rapidly excreted (90% within 96 hours in rats), primarily as water-soluble conjugates (e.g., glucuronides) . Reactivity: Higher in vivo reactivity compared to benzoylamino derivatives, likely due to metabolic activation to electrophilic intermediates .

2-Benzoylaminofluorene (2-BAF)

- Structure: Benzoylamino group at the 2-position.

- Key Differences from 2-AAF: Excretion Rate: Only 20% excreted within 96 hours in rats, indicating slower metabolic processing . Mechanistic Insight: The acetyl group in 2-AAF enhances metabolic activation, while the bulkier benzoyl group in 2-BAF impedes enzymatic processing .

5-Hydroxy-2-Acetylaminofluorene

- Structure : Hydroxyl group at the 5-position of 2-AAF.

- Role: A metabolite of 2-AAF, associated with detoxification pathways.

9-Chlorofluorene

- Structure : Chlorine atom at the 9-position.

- Key Properties: Reactivity: Halogen substitution increases electrophilicity, making it a precursor for cross-coupling reactions .

Fluorene-9-Acetic Acid

- Structure : Acetic acid moiety at the 9-position.

- Applications: Utilized in pharmaceutical research (e.g., as a synthetic intermediate); non-carcinogenic in cited studies .

Data Tables

Table 1: Metabolic and Toxicological Comparison of 2-AAF and 2-BAF

| Property | 2-Acetylaminofluorene (2-AAF) | 2-Benzoylaminofluorene (2-BAF) |

|---|---|---|

| Excretion Rate (96h) | 90% | 20% |

| Carcinogenic Potential | High | Low |

| Free AF Excretion | Trace | None |

| Metabolic Activation | Rapid (N-hydroxylation) | Slow |

| Regulatory Status | Banned (PIC Circular X) | Not restricted |

Data derived from rat studies .

Table 2: Substituent Effects on Fluorene Derivatives

| Compound | Substituent Position | Functional Group | Key Property |

|---|---|---|---|

| 2-AAF | 2 | Acetylamino | High carcinogenicity |

| 9-Chlorofluorene | 9 | Chlorine | Synthetic utility |

| Fluorene-9-Acetic Acid | 9 | Acetic acid | Non-carcinogenic intermediate |

| 5-Hydroxy-2-AAF | 2, 5 | Acetylamino, Hydroxyl | Detoxification metabolite |

Mechanistic and Regulatory Insights

- Metabolic Activation: 2-AAF undergoes cytochrome P450-mediated N-hydroxylation, forming DNA-reactive intermediates that drive carcinogenicity .

- Regulatory Landscape : 2-AAF is banned under the Rotterdam Convention (PIC Circular X) except for controlled research . In contrast, 9-substituted derivatives (e.g., 9-chlorofluorene) face fewer restrictions due to lower toxicity .

- Structural Determinants: The 2-position in fluorene derivatives is critical for carcinogenicity, as seen in 2-AAF vs. 9-substituted analogs. Electron-withdrawing groups (e.g., acetyl) enhance reactivity, while bulky groups (e.g., benzoyl) reduce metabolic activation .

Biologische Aktivität

9-Acetylaminofluorene (9-AAF) is a derivative of the well-known carcinogen 2-acetylaminofluorene (2-AAF), which has been extensively studied for its biological activity, particularly in relation to its genotoxic effects and potential to induce cancer. This article reviews the biological activity of 9-AAF, focusing on its mechanisms of action, genotoxicity, carcinogenic potential, and related case studies.

This compound is characterized by the chemical formula C15H13NO and has a molecular weight of 239.27 g/mol. It is a member of the aminofluorene family, which are known for their carcinogenic properties. The compound can undergo metabolic activation to form reactive metabolites that interact with DNA, leading to mutagenic effects.

The biological activity of 9-AAF is primarily mediated through its metabolites, particularly N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF). These metabolites are responsible for forming DNA adducts, which can disrupt normal cellular processes and lead to mutations.

DNA Adduct Formation

DNA adducts formed by 9-AAF and its metabolites have been shown to cause significant genotoxic effects. Studies indicate that exposure to 9-AAF results in the formation of stable DNA adducts that can persist in cells, leading to mutations during DNA replication.

| Metabolite | Type of Adduct | Effect on DNA |

|---|---|---|

| N-OH-2-AAF | Covalent bonds with DNA | Induces mutations |

| N-OH-2-AF | Covalent bonds with DNA | Induces mutations |

Genotoxicity Studies

Numerous studies have investigated the genotoxic potential of 9-AAF. A notable study demonstrated that topical application of 9-AAF in reconstructed human skin models resulted in significant DNA damage, as assessed by comet assays and micronucleus assays .

Key Findings:

- In Vitro Studies : In vitro experiments using human skin models showed that 9-AAF and its metabolites induced a dose-dependent increase in DNA damage.

- In Vivo Studies : Animal studies indicated that dermal exposure to 9-AAF led to the formation of DNA adducts in various tissues, including skin, liver, and lungs .

Carcinogenic Potential

The carcinogenic potential of 9-AAF has been well-documented. Chronic exposure to dietary 2-AAF has been shown to induce tumors in laboratory animals, particularly in the liver and urinary bladder .

Case Study: Tumor Induction in Rats

In a chronic feeding study involving Wistar rats, it was found that dietary administration of AAF resulted in:

- Liver Tumors : A linear increase in tumor incidence with higher doses.

- Bladder Tumors : A nonlinear increase with significant tumor rates observed at higher concentrations .

Toxicological Profile

The toxicological profile of 9-AAF includes:

Q & A

Q. What are the recommended laboratory synthesis routes for 9-Acetylaminofluorene, and how can purity be validated?

The synthesis typically involves acetylation of 9-aminofluorene using acetic anhydride under controlled conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via -NMR (δ 2.1 ppm for acetyl group) and FT-IR (C=O stretch at ~1650 cm) .

Q. What safety protocols are critical when handling this compound in vitro studies?

Use nitrile gloves (EN 374 standard) and lab coats to avoid skin contact. Work in a fume hood with HEPA filters to prevent inhalation. Decontaminate spills with ethanol followed by sodium bicarbonate neutralization. Refer to CLP/CLP-compliant SDS for hazard classification .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

GC-MS (electron ionization, m/z 223 for molecular ion) or LC-MS/MS (MRM transition 223→181) offer high sensitivity. For non-volatile matrices, use reverse-phase HPLC with fluorescence detection (ex/em 280/320 nm) .

Q. How should researchers address solubility challenges in cell-based assays?

Prepare stock solutions in DMSO (≤0.1% v/v final concentration) due to the compound’s hydrophobicity. Validate solvent compatibility using vehicle controls. For aqueous buffers, employ cyclodextrin-based solubilization .

Advanced Research Questions

Q. How can contradictory data on the carcinogenic mechanisms of this compound be resolved?

Perform dose-response studies in isogenic cell lines (e.g., CYP1A1-overexpressing vs. knockout) to isolate metabolic activation pathways. Cross-validate findings using -labeled compound tracing and adduct profiling via MALDI-TOF .

Q. What experimental designs mitigate confounding variables in genotoxicity assays?

Use Ames test variants (e.g., pre-incubation method with S9 metabolic activation) and include negative (DMSO) and positive (2-nitrofluorene) controls. Replicate across bacterial strains (TA98, TA100) to assess frameshift vs. base-pair substitution .

Q. How do structural modifications (e.g., halogenation) alter the photostability of this compound derivatives?

Compare degradation kinetics under UV light (λ = 365 nm) using HPLC-PDA. Assess radical formation via ESR spectroscopy. Chlorinated derivatives show enhanced stability due to electron-withdrawing effects .

Q. What strategies improve the detection limit of this compound in environmental matrices?

Employ solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., this compound-d) for isotope dilution MS. Optimize derivatization (e.g., BSTFA for silylation) to enhance volatility in GC-MS .

Methodological Considerations

Q. How should researchers standardize metabolic pathway studies across species?

Use liver microsomes from human, rat, and mouse models. Quantify NADPH-dependent metabolite formation via LC-MS. Normalize activity to cytochrome P450 content (e.g., CO difference spectra) .

Q. What computational tools predict this compound’s interaction with DNA repair enzymes?

Perform molecular docking (AutoDock Vina) using crystal structures of human OGG1 or XPA. Validate predictions with surface plasmon resonance (SPR) binding assays .

Data Analysis and Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.